molecular formula C19H17P B086748 Diphenyl(p-tolyl)phosphine CAS No. 1031-93-2

Diphenyl(p-tolyl)phosphine

Cat. No. B086748
CAS RN: 1031-93-2
M. Wt: 276.3 g/mol
InChI Key: QJIMTLTYXBDJFC-UHFFFAOYSA-N
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Description

Diphenyl(p-tolyl)phosphine, also known as (4-Methylphenyl)diphenyl phosphine, is an organophosphorus compound . It has a molecular formula of C19H17P and a molecular weight of 276.31 .


Synthesis Analysis

While specific synthesis methods for Diphenyl(p-tolyl)phosphine were not found in the search results, phosphines are generally synthesized through Staudinger reactions . In these reactions, diphenylphosphorylazide reacts with different substituted phosphines to produce N-phosphorylated iminophosphoranes .


Molecular Structure Analysis

The molecular structure of Diphenyl(p-tolyl)phosphine consists of a phosphorus atom bonded to two phenyl groups and one p-tolyl group . The InChI string representation of its structure is InChI=1S/C19H17P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 .


Chemical Reactions Analysis

Diphenyl(p-tolyl)phosphine can participate in various types of reactions. It is suitable for Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It can also be used as a reactant for three-component cyclization, probing coordination ability via a palladium pincer complex, and chelation-assisted hydroacylation of olefins with primary alcohols .


Physical And Chemical Properties Analysis

Diphenyl(p-tolyl)phosphine is a liquid at room temperature . It has a melting point of 66-68 °C . Its SMILES string representation is Cc1ccc(cc1)P(c2ccccc2)c3ccccc3 .

Scientific Research Applications

Three-Component Cyclization

Diphenyl(p-tolyl)phosphine can be used as a reactant in three-component cyclization . This process involves the reaction of multiple components to form a cyclic compound, which is a key step in the synthesis of many complex organic molecules.

Palladium Pincer Complex

Diphenyl(p-tolyl)phosphine can be used to probe the coordination ability via a palladium pincer complex . Pincer complexes are a type of organometallic compound where a metal atom is ‘pincered’ between organic ligands. These complexes are used in various areas of chemistry, including catalysis and materials science.

Chelation-Assisted Hydroacylation

This compound can also be used in chelation-assisted hydroacylation of olefins with primary alcohols . Hydroacylation is a type of organic reaction where an aldehyde (or ketone) is added to an alkene to form a larger ketone. This reaction is often catalyzed by transition metals.

Synthesis of Trinuclear Ruthenium Carbonyl Triarylphosphine Cluster Complexes

Diphenyl(p-tolyl)phosphine is a reactant for the synthesis of trinuclear ruthenium carbonyl triarylphosphine cluster complexes . These complexes have potential applications in catalysis and materials science.

Leishmanicidal Leads Targeting Mitochondria

It can be used in the synthesis of leishmanicidal leads targeting mitochondria . Leishmaniasis is a disease caused by parasites of the Leishmania type. Research in this area could lead to the development of new treatments for this disease.

Buchwald-Hartwig Cross Coupling Reaction

Diphenyl(p-tolyl)phosphine is suitable for Buchwald-Hartwig Cross Coupling Reaction . This reaction is a type of cross-coupling reaction, used to form carbon-nitrogen bonds. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials.

Heck Reaction

It can be used in the Heck Reaction . The Heck reaction is a type of chemical reaction in organic chemistry that couples aryl halides with alkenes. It is a useful method for the formation of carbon-carbon bonds and is used in the synthesis of various organic compounds.

Suzuki-Miyaura Coupling

Diphenyl(p-tolyl)phosphine is also suitable for Suzuki-Miyaura Coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds. It is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals.

Safety and Hazards

While specific safety data for Diphenyl(p-tolyl)phosphine was not found, it may cause respiratory irritation . No effects are known for reproductive toxicity, specific target organ system toxicity - repeated exposure, aspiration hazard, and subacute to chronic toxicity .

Future Directions

Diphenyl(p-tolyl)phosphine can be used for the synthesis of trinuclear ruthenium carbonyl triarylphosphine cluster complexes . Its potential applications in other areas of chemistry and materials science could be explored in future research.

properties

IUPAC Name

(4-methylphenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIMTLTYXBDJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145641
Record name Diphenyl-p-tolylphosphine
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Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl(p-tolyl)phosphine

CAS RN

1031-93-2
Record name Diphenyl-p-tolylphosphine
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Record name Diphenyl-p-tolylphosphine
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Record name Diphenyl-p-tolylphosphine
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Record name Diphenyl-p-tolylphosphine
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Synthesis routes and methods

Procedure details

A 100 mL of reactor equipped with magnetic stir bar was charged with 140 mg (0.15 mmol) of {[(t-Bu)2P(OH)]2PdCl}2, 1.27 g (10.0 mmol) of 4-chlorotoluene, and 10.0 mmol of KPPh2 in 30.0 mL of THF. The resulting mixture was refluxed for 17 h before the reaction was cooled to room temperature, quenched with with 20 mL of H2O. The phosphorus-31 NMR spectrum of the reaction mixture at this point showed the δ32.1 [˜10%, Ph2PH(O)] and −5.0 (˜90%, MeC6H4-PPh2) resonances.
[Compound]
Name
{[(t-Bu)2P(OH)]2PdCl}2
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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